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Compound Name: Decanoyl-RVKR-CMK TFA

Cat. No.: B13920085

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Decanoyl-RVKR-CMK TFA as a potent
inhibitor of Kex2 protease. It covers the inhibitor's mechanism of action, quantitative inhibition
data, detailed experimental protocols for its characterization, and its role in the context of
cellular protein processing pathways.

Introduction to Kex2 Protease and Decanoyl-RVKR-
CMK

Kex2 protease (also known as kexin) is a calcium-dependent serine protease found in the
yeast Saccharomyces cerevisiae.[1] It is the original member and prototype of the proprotein
convertase (PC) family, a group of subtilisin-like endoproteases crucial for the maturation of a
wide variety of precursor proteins in the eukaryotic secretory pathway.[2][3][4] Kex2 resides in a
late Golgi compartment and proteolytically activates proproteins by cleaving C-terminal to
specific pairs of basic amino acids, primarily Lys-Arg and Arg-Arg.[1][5][6] Its substrates in
yeast include the precursors to the a-mating pheromone and the killer toxin.[5]

Decanoyl-Arg-Val-Lys-Arg-CMK (Dec-RVKR-CMK) is a synthetic, peptide-based inhibitor
designed to target Kex2 and its homologs.[3][7] Key features include:

» Peptide Sequence (RVKR): Mimics the consensus recognition site of proprotein convertases,
conferring specificity.
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» Decanoyl Group: A ten-carbon acyl chain attached to the N-terminus that increases the
molecule's hydrophobicity and cell permeability.[4]

e Chloromethylketone (CMK): An irreversible reactive group at the C-terminus that forms a
covalent bond with the active site histidine of the protease, leading to permanent inactivation.

[4]

Decanoyl-RVKR-CMK is a broad-spectrum inhibitor, showing activity against all seven
members of the mammalian proprotein convertase family, including Furin, PC1/3, PC2, PC4,
PACE4, PC5/6, and PC7.[7][8]

Mechanism of Inhibition

Decanoyl-RVKR-CMK acts as a suicide inhibitor. The RVKR peptide sequence directs the
molecule to the active site of Kex2. Once bound, the chloromethylketone (CMK) moiety
covalently alkylates the imidazole side chain of the catalytic histidine residue. This irreversible
modification permanently inactivates the enzyme, preventing it from processing its natural
substrates.

Quantitative Inhibition Data

Decanoyl-RVKR-CMK has been characterized against Kex2 and other homologous proprotein
convertases. The following table summarizes key quantitative data from the literature. It is
important to note that while Decanoyl-RVKR-CMK is widely used as a Kex2 inhibitor, much of
the recent quantitative analysis has focused on its potent inhibition of the human homolog,
furin.
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For context, Kex2 is a highly efficient enzyme. Kinetic studies using optimal fluorogenic peptide
substrates have demonstrated catalytic efficiencies (kcat/KM) in the range of 1-5 x 107 M~1s~1.
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Signaling Pathway and Experimental Workflow

Visualizations of the biological context and experimental application of Kex2 inhibition are
provided below using the DOT language.
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Kex2-mediated proprotein processing in the Golgi apparatus.

1. Reagent Preparation

Prepare Assay Buffer Prepare serial dilutions Prepare recombinant Prepare Fluorogenic
(e.g., 50mM HEPES, 1mM CacCl2, pH 7.0) of Decanoyl-RVKR-CMK Kex2 solution Substrate solution

. 7
2. Assay S&gp (QG;W’KPIate)

Add Kex2 and Inhibitor
to wells

\

Pre-incubate (15-30 min)
to allow for binding

3. R%&iﬂn & Measurement

Initiate reaction by
adding Substrate

'

Measure fluorescence kinetically
(Ex: 380nm, Em: 460nm)

4. Datai'%nalysis

Calculate reaction rates
(V=ARFU / At)

\

Determine % Inhibition
vs. [Inhibitor]

\

Calculate IC50 or Ki value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Decanoyl-RVKR-CMK TFA: A Technical Guide to Kex2
Protease Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13920085#decanoyl-rvkr-cmk-tfa-and-kex2-protease-
inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13920085?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13920085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

